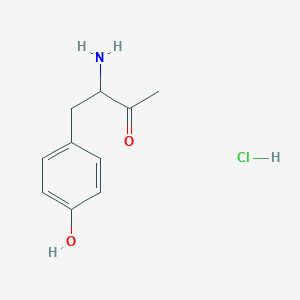
4-Cyclopropyl-N-isobutylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-N-isobutylbutan-1-amine is an organic compound characterized by the presence of a cyclopropyl group, an isobutyl group, and a butan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-isobutylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-cyclopropylbutan-1-one with isobutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the nucleophilic substitution of 4-cyclopropylbutan-1-ol with isobutylamine. This reaction can be facilitated by using a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide intermediate, which then reacts with isobutylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, phase transfer catalysis can be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-N-isobutylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclopropyl ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: N-substituted amines
Aplicaciones Científicas De Investigación
4-Cyclopropyl-N-isobutylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-N-isobutylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Isobutylamine: Contains an isobutyl group attached to an amine.
Butan-1-amine: A straight-chain analog without the cyclopropyl or isobutyl groups.
Uniqueness
4-Cyclopropyl-N-isobutylbutan-1-amine is unique due to the combination of its cyclopropyl and isobutyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C11H23N |
|---|---|
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
4-cyclopropyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)9-12-8-4-3-5-11-6-7-11/h10-12H,3-9H2,1-2H3 |
Clave InChI |
WNQQPAGNSPQVPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCCCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


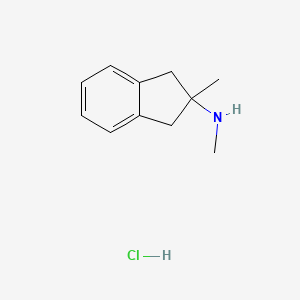
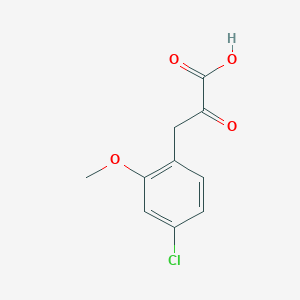
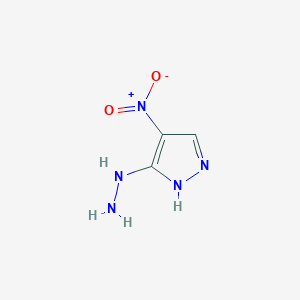
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
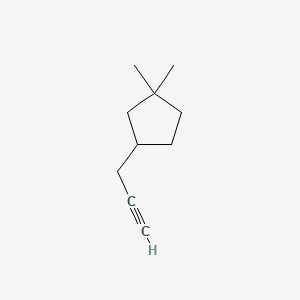
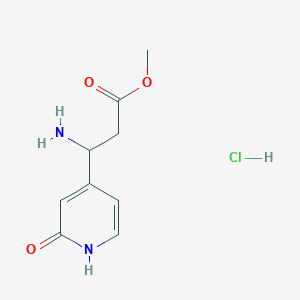

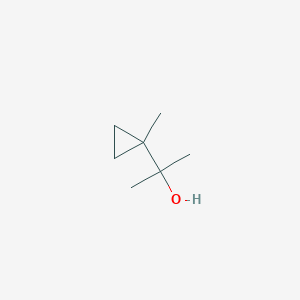
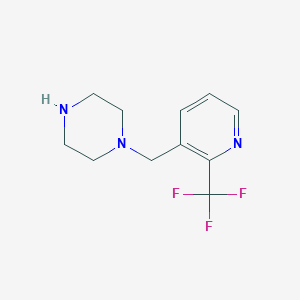
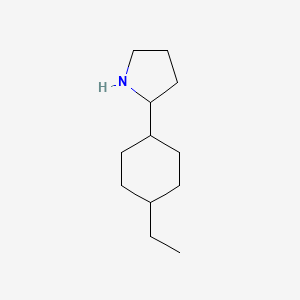
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)

